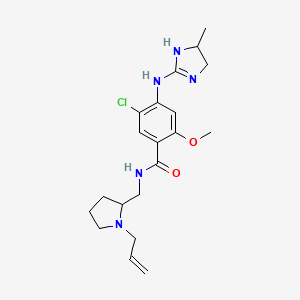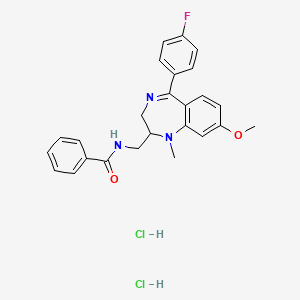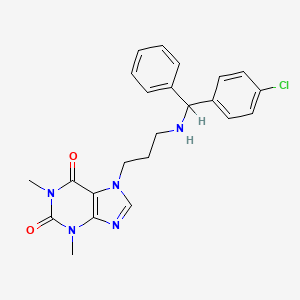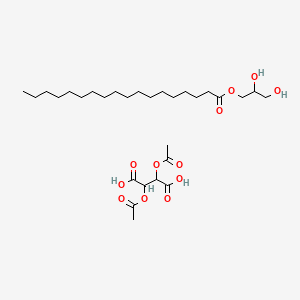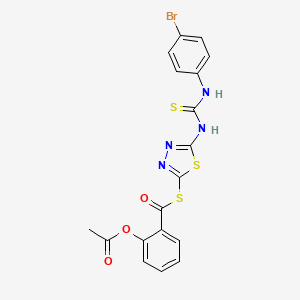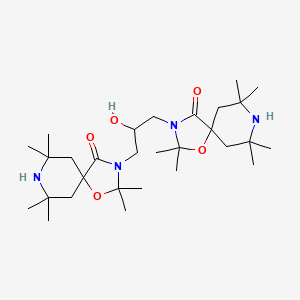
3,3'-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) is a complex organic compound known for its unique structural properties. It is characterized by the presence of multiple spirocyclic and diazaspirodecane units, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) involves several organic reactions. Typically, the synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the spirocyclic intermediates.
Reaction Conditions: The intermediates undergo a series of reactions, including esterification and cyclization, under controlled conditions.
Industrial Production: On an industrial scale, the production involves optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential .
Comparison with Similar Compounds
When compared to similar compounds, 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) stands out due to its unique structural features and reactivity. Similar compounds include:
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Known for its ester functionalities and applications in materials science.
(3-Ethoxy-2-hydroxypropyl) acetate: Used in organic synthesis and as a solvent.
Diethyl 5,5’-((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate): Studied for its potential biological activities.
These comparisons highlight the distinct properties and potential applications of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) in various scientific fields.
Properties
CAS No. |
85391-30-6 |
|---|---|
Molecular Formula |
C29H52N4O5 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-[3-(2,2,7,7,9,9-hexamethyl-4-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl)-2-hydroxypropyl]-2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C29H52N4O5/c1-22(2)15-28(16-23(3,4)30-22)20(35)32(26(9,10)37-28)13-19(34)14-33-21(36)29(38-27(33,11)12)17-24(5,6)31-25(7,8)18-29/h19,30-31,34H,13-18H2,1-12H3 |
InChI Key |
TUSZUQKJNKKTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)N(C(O2)(C)C)CC(CN3C(=O)C4(CC(NC(C4)(C)C)(C)C)OC3(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


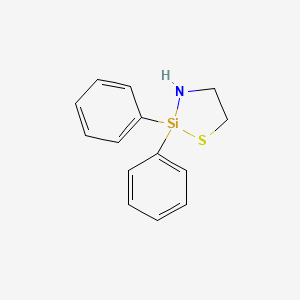

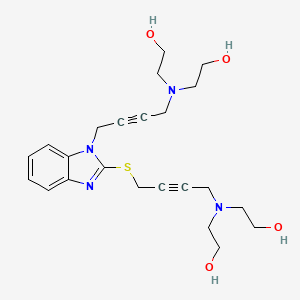
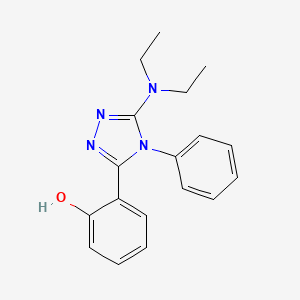

![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)
